ethyl 2-[5-(tetrazol-1-yl)pyrazin-2-yl]acetate
Overview
Description
Ethyl [5-(1H-tetrazol-1-yl)pyrazin-2-yl]acetate is a chemical compound that belongs to the class of tetrazole derivatives Tetrazoles are known for their diverse biological activities and applications in various fields, including medicinal chemistry, material science, and agriculture
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[5-(tetrazol-1-yl)pyrazin-2-yl]acetate typically involves the cyclization of 5-amino-1H-tetrazole, sodium azide, and triethyl orthoformate in glacial acetic acid . Another method involves the use of mixed zinc-magnesium bases for deprotonation, followed by cross-coupling and copper-catalyzed electrophilic amination reactions . These methods yield the compound with high efficiency and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar routes as mentioned above, with optimization for higher yields and cost-effectiveness. The use of automated reactors and continuous flow systems can enhance the scalability and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Ethyl [5-(1H-tetrazol-1-yl)pyrazin-2-yl]acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions are common, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include various substituted tetrazole derivatives, which can exhibit different biological and chemical properties.
Scientific Research Applications
Ethyl [5-(1H-tetrazol-1-yl)pyrazin-2-yl]acetate has several applications in scientific research:
Mechanism of Action
The mechanism of action of ethyl 2-[5-(tetrazol-1-yl)pyrazin-2-yl]acetate involves its interaction with specific molecular targets and pathways. The tetrazole ring can act as a bioisostere of carboxylic acids, allowing it to interact with various enzymes and receptors. This interaction can modulate biological activities such as enzyme inhibition and receptor activation .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 1-{[2’-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl}-2-ethoxybenzimidazole-7-carboxylate
- Tetrazolium Compounds
Uniqueness
Ethyl [5-(1H-tetrazol-1-yl)pyrazin-2-yl]acetate is unique due to its specific structural configuration, which combines the tetrazole and pyrazine rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in scientific research and industry.
Properties
Molecular Formula |
C9H10N6O2 |
---|---|
Molecular Weight |
234.22 g/mol |
IUPAC Name |
ethyl 2-[5-(tetrazol-1-yl)pyrazin-2-yl]acetate |
InChI |
InChI=1S/C9H10N6O2/c1-2-17-9(16)3-7-4-11-8(5-10-7)15-6-12-13-14-15/h4-6H,2-3H2,1H3 |
InChI Key |
BOOGFHGORASLSE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=CN=C(C=N1)N2C=NN=N2 |
Origin of Product |
United States |
Synthesis routes and methods I
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Synthesis routes and methods II
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